Ethyl 4-{4-[(3-methylpyridin-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate
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Overview
Description
Ethyl 4-{4-[(3-methylpyridin-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate is an organic compound belonging to the class of piperidinecarboxylic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{4-[(3-methylpyridin-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate typically involves multiple steps, including condensation, hydrolysis, and cyclization reactions. One common method involves the condensation of the corresponding acids, followed by hydrolysis and cyclization to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{4-[(3-methylpyridin-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and solvent, can vary depending on the desired reaction and product.
Major Products Formed
Scientific Research Applications
Ethyl 4-{4-[(3-methylpyridin-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl 4-{4-[(3-methylpyridin-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate
- Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate
- Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate
Uniqueness
Ethyl 4-{4-[(3-methylpyridin-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate is unique due to its specific structure, which allows it to interact with different molecular targets and pathways compared to other similar compounds. This uniqueness makes it valuable for various scientific research applications and potential therapeutic uses.
Biological Activity
Ethyl 4-{4-[(3-methylpyridin-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate is a compound of interest due to its potential biological activities, particularly as an agonist for the EP4 receptor. This receptor is implicated in various physiological processes, including inflammation and vascular function. This article summarizes the biological activity of this compound, incorporating data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzoate moiety and a pyrrolidinyl group. The molecular formula is C19H22N2O3, with a molecular weight of approximately 342.39 g/mol.
The primary biological activity of this compound is its role as an EP4 receptor agonist . The EP4 receptor is part of the prostaglandin E2 receptor family, which plays a crucial role in mediating inflammatory responses and promoting vasodilation. Activation of this receptor has been linked to improved blood flow and potential therapeutic effects in conditions like peripheral arterial occlusive disease (PAOD) .
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Vasodilation : By activating the EP4 receptor, the compound promotes vasodilation, which can enhance blood flow in ischemic tissues.
- Anti-inflammatory Properties : It may reduce inflammation by modulating cytokine release and immune cell activity.
- Potential in Pain Management : The agonistic action at EP4 may also contribute to analgesic effects, making it a candidate for pain management therapies.
Case Studies
- Study on Peripheral Arterial Occlusive Disease : A study demonstrated that administration of the compound in rat models resulted in significant improvement in blood flow in the hindlimbs, suggesting its potential utility in treating PAOD .
- Inflammation Models : In vitro studies showed that this compound reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in macrophage cultures, indicating its anti-inflammatory properties .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C20H21N3O4 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
ethyl 4-[4-[(3-methylpyridin-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C20H21N3O4/c1-3-27-20(26)14-6-8-16(9-7-14)23-12-15(11-17(23)24)19(25)22-18-13(2)5-4-10-21-18/h4-10,15H,3,11-12H2,1-2H3,(H,21,22,25) |
InChI Key |
WZNZXBXHBVKEDO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=C(C=CC=N3)C |
Origin of Product |
United States |
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